Simendan, also known as rac-Simendan, is a chemical compound that acts as a calcium sensitizer. It exists as a racemic mixture of two enantiomers: Levosimendan and Dextrosimendan. [] Simendan's primary role in scientific research is as a tool to investigate the mechanisms of cardiac contractility and explore new therapeutic avenues for heart failure.
Simendan is derived from a class of compounds known as calcium sensitizers. These compounds are designed to improve heart function by increasing the sensitivity of cardiac muscle cells to calcium ions, thereby enhancing contractility. The primary therapeutic application of Simendan lies in treating acute heart failure, particularly when conventional therapies are insufficient.
The synthesis of Simendan involves several complex chemical processes. While specific proprietary methods may be undisclosed, general synthetic pathways typically include:
Specific parameters such as temperature, reaction time, and solvent choice are critical and vary depending on the chosen synthetic route.
Simendan has a molecular formula of and a molar mass of approximately . The structure features multiple functional groups that contribute to its pharmacological activity:
The three-dimensional conformation of Simendan allows for effective binding to its biological targets, facilitating its role as a calcium sensitizer.
Simendan undergoes various chemical reactions during its pharmacological action:
These reactions contribute significantly to its therapeutic effects in managing heart failure.
The mechanism of action of Simendan can be summarized as follows:
This dual mechanism results in improved hemodynamics in patients with heart failure.
Simendan exhibits several notable physical and chemical properties:
Understanding these properties is crucial for optimizing its formulation and delivery methods.
Simendan's primary application is in the treatment of acute decompensated heart failure. Its unique properties make it suitable for use in various clinical scenarios:
Recent studies have also explored its potential benefits in chronic heart failure management, although further research is needed to establish long-term efficacy and safety profiles.
Calcium-sensitizing inodilators represent a distinct pharmacological class designed to address acute heart failure by simultaneously enhancing myocardial contractility (inotropy) and reducing vascular resistance (vasodilation). Unlike conventional inotropes (e.g., beta-agonists or phosphodiesterase inhibitors), which increase intracellular cyclic adenosine monophosphate (cAMP) or calcium concentrations, calcium sensitizers bind directly to cardiac troponin C. This binding stabilizes the calcium-troponin complex during systole, thereby augmenting the force of contraction without elevating myocardial oxygen demand or disrupting diastolic relaxation. The vasodilatory effects are primarily mediated through adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channel activation in vascular smooth muscle, which reduces preload and afterload. This dual mechanism offers a hemodynamic advantage by improving cardiac output while minimizing arrhythmogenic risks associated with intracellular calcium overload [4] [5].
Table 1: Comparative Mechanisms of Inodilators
Drug Class | Primary Mechanism | Effect on Calcium | Vasodilatory Pathway |
---|---|---|---|
Calcium Sensitizers | Troponin C binding | No increase | K-ATP channel opening |
Beta-Agonists | β1-receptor activation | Significant increase | Minimal |
PDE III Inhibitors | cAMP elevation | Moderate increase | cAMP-mediated smooth muscle relaxation |
Simendan (development code OR-1259) emerged from research into pyridazinone derivatives in the late 1980s. Its molecular structure was optimized to selectively target cardiac troponin C while preserving diastolic function. Patent filings in 1992 (CAS: 141505-33-1) marked the beginning of its clinical journey. The drug’s enantiomeric purity—specifically the (R)-isomer (levosimendan)—was identified as critical for pharmacological activity. Phase I trials in 1994 established linear pharmacokinetics and dose-dependent hemodynamic effects in healthy volunteers [8] [9].
Pivotal Phase III trials (LIDO, RUSSLAN, SURVIVE) between 2000–2007 demonstrated its superiority over dobutamine in acute heart failure, particularly in beta-blocker-treated patients. Although not approved in North America, Simendan (brand name Simdax) received European Medicines Agency approval in 2000 and is now licensed in 60 countries. Its development reflects a shift toward mechanistically distinct inotropes that circumvent catecholamine limitations [4] [5] [6].
Simendan (chemical name: (R)-2-[[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]hydrazono]propanedinitrile*) has the empirical formula C₁₄H₁₂N₆O and a molecular weight of 280.28 g/mol. Its core structure integrates:
The chiral center at the C4 position of the pyridazinone ring confers stereospecificity. The (R)-enantiomer (levosimendan) exhibits 50-fold greater affinity for troponin C than the (S)-enantiomer (dextrosimendan). X-ray crystallography confirms that the (R)-configuration optimally positions the molecule within troponin C’s hydrophobic pocket, stabilizing the calcium-bound state during systole. This stereochemical precision underpins its efficacy as a calcium sensitizer [5] [9].
Table 2: Key Chemical Properties of Simendan
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₂N₆O | CAS: 141505-33-1 |
Isomeric SMILES | C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | [9] |
LogP (Partition Coefficient) | 2.87 | ALOGPS predication |
Hydrogen Bond Acceptors | 6 | Computed descriptor |
Topological Polar Surface Area | 113 Ų | Pharmacompass |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7